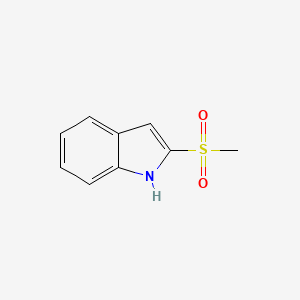
3-(Oxan-4-yloxy)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-4-yloxy)piperidine hydrochloride: is a chemical compound with the molecular formula C10H19NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features an oxane (tetrahydropyran) ring attached to the piperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with oxane derivatives under specific conditions. One common method includes the use of tetrahydropyran-4-ol as a starting material, which is reacted with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The process often includes steps such as hydrogenation and cyclization to form the desired piperidine derivative. The final product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Oxan-4-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding oxides.
Reduction: Reduction reactions can be performed using or to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be replaced with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of oxane oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Oxan-4-yloxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-(Oxan-4-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on neuroreceptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter release and signal transduction processes.
Comparación Con Compuestos Similares
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Tetrahydropyran: A six-membered ring with one oxygen atom.
4-(Oxan-4-yloxy)piperidine: A closely related compound with similar structural features.
Uniqueness: 3-(Oxan-4-yloxy)piperidine hydrochloride is unique due to the presence of both piperidine and oxane rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
3-(oxan-4-yloxy)piperidine;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9;/h9-11H,1-8H2;1H |
Clave InChI |
NUHVGDHWKCBYCT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)OC2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)

![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)


![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13460120.png)
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)
![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
